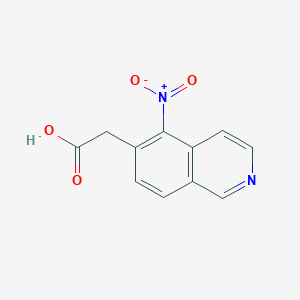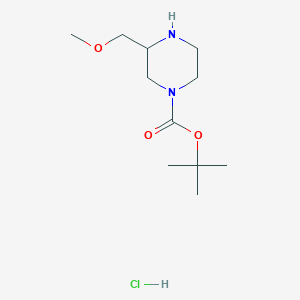
(5-Nitro-isoquinolin-6-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitro-isoquinolin-6-yl)-acetic acid is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a nitro group at the 5th position and an acetic acid moiety at the 6th position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-isoquinolin-6-yl)-acetic acid typically involves the nitration of isoquinoline followed by the introduction of the acetic acid moiety. One common method includes the following steps:
Nitration of Isoquinoline: Isoquinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5th position.
Introduction of Acetic Acid Moiety: The nitrated isoquinoline is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-isoquinolin-6-yl)-acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
Reduction: (5-Amino-isoquinolin-6-yl)-acetic acid.
Substitution: Various substituted isoquinoline derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
(5-Nitro-isoquinolin-6-yl)-acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used as a probe to study the biological pathways and mechanisms involving isoquinoline derivatives.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (5-Nitro-isoquinolin-6-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Nitro-isoquinolin-6-yl)-propionic acid
- (5-Nitro-isoquinolin-6-yl)-butyric acid
Uniqueness
(5-Nitro-isoquinolin-6-yl)-acetic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and an acetic acid moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-(5-nitroisoquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)5-7-1-2-8-6-12-4-3-9(8)11(7)13(16)17/h1-4,6H,5H2,(H,14,15) |
InChI Key |
YSQNEBVMVZUDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)

![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)


![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)
